

Spectroscopic Analysis of 7-Methylindan-4-ol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methylindan-4-ol

Cat. No.: B098370

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound **7-methylindan-4-ol**. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the expected spectroscopic characteristics based on its chemical structure and data from closely related compounds. It also details generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which would be applicable to the characterization of **7-methylindan-4-ol**.

Chemical Structure and Properties

7-Methylindan-4-ol is an organic compound with the chemical formula $C_{10}H_{12}O$.^[1] Its structure consists of an indan core, which is a bicyclic aromatic hydrocarbon, substituted with a methyl group and a hydroxyl group.

Molecular Structure:

Caption: Chemical structure of **7-Methylindan-4-ol**.

Spectroscopic Data (Predicted and Analogous)

While specific experimental data for **7-methylindan-4-ol** is not readily available in public databases, we can predict the expected spectral features.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The molecular weight of **7-methylindan-4-ol** is 148.20 g/mol .[\[1\]](#) In a mass spectrum, the molecular ion peak (M^+) would be observed at m/z 148. The fragmentation pattern would be influenced by the indanol structure, with potential losses of the hydroxyl group, methyl group, and fragmentation of the aliphatic ring.

Table 1: Predicted Mass Spectrometry Data for **7-Methylindan-4-ol** Adducts

Adduct Ion	Predicted m/z
$[M+H]^+$	149.0961
$[M+Na]^+$	171.0780
$[M-H]^-$	147.0815

Note: These values are based on computational predictions and may differ slightly from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR: The proton NMR spectrum of **7-methylindan-4-ol** would exhibit distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) are predicted to be in the following regions:

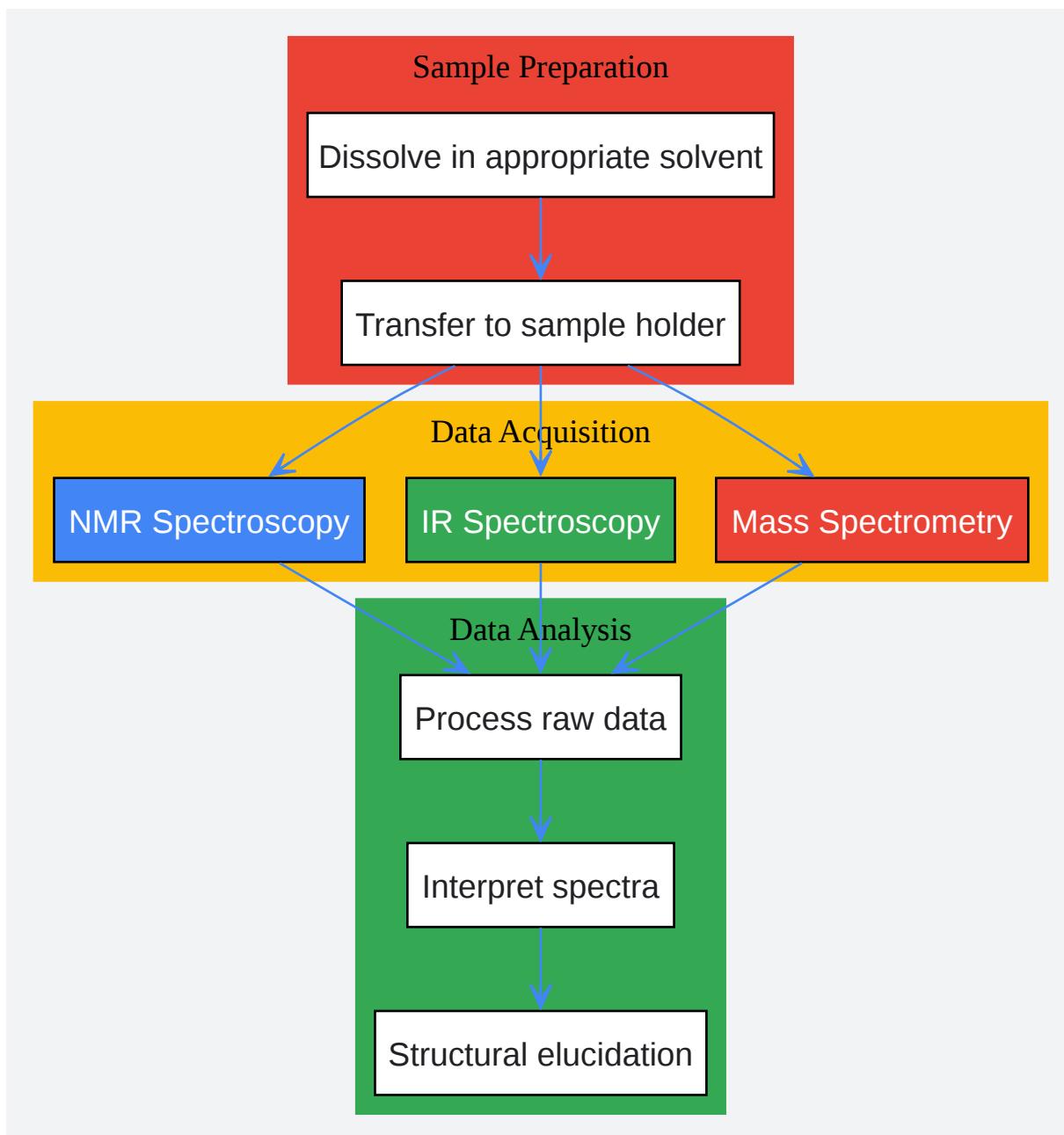
- Aromatic Protons: 6.5-7.5 ppm
- Aliphatic Protons (indan ring): 2.0-3.5 ppm
- Methyl Protons: 2.0-2.5 ppm
- Hydroxyl Proton: Variable, typically 1.0-5.0 ppm, and may be a broad singlet.

¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The predicted chemical shift ranges are:

- Aromatic Carbons: 110-150 ppm
- Aliphatic Carbons (indan ring): 20-40 ppm
- Methyl Carbon: 15-25 ppm
- Carbon bearing the -OH group: 60-70 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.


Table 2: Expected Infrared Absorption Bands for **7-Methylindan-4-ol**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200-3600	Strong, broad
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-3000	Medium to strong
C=C stretch (aromatic)	1450-1600	Medium to weak
C-O stretch (alcohol)	1000-1260	Strong

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a compound like **7-methylindan-4-ol**.

Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.

- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time are typically required.
- **Data Processing:** Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

- **Sample Preparation (KBr Pellet):** Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Sample Preparation (Thin Film):** If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
- **Data Acquisition:** Place the sample holder in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Ionization:** Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of **7-methylindan-4-ol** and outlines the standard methodologies for their experimental determination. While experimental data for this specific compound is currently limited in the public domain, the information presented here, based on analogous structures and predictive models, serves as a valuable resource for researchers and professionals in the field of drug development and chemical analysis. The provided protocols offer a clear framework for the in-house characterization of this and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Methylindan-4-ol | C₁₀H₁₂O | CID 85398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 7-Methylindan-4-ol: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098370#spectroscopic-data-nmr-ir-ms-of-7-methylindan-4-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com